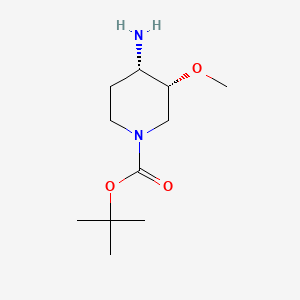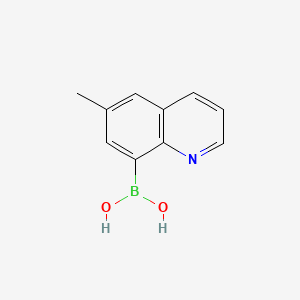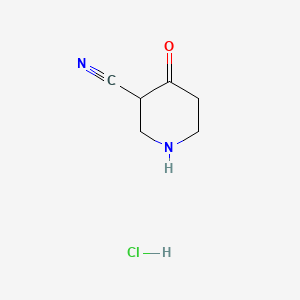![molecular formula C12H13BrN2O B572546 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-on CAS No. 1272755-87-9](/img/structure/B572546.png)
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound that features a unique structural motif. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a sigma-1 receptor antagonist . The sigma-1 receptor is a promising drug target for pain management and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one has several scientific research applications:
Medicinal Chemistry: It is studied as a potential sigma-1 receptor antagonist, which can enhance the analgesic effect of opioids and prevent opioid tolerance.
Neuroscience: The compound’s interaction with sigma-1 receptors makes it a candidate for research in neurological disorders.
Pharmacology: Its potential to modulate pain pathways and other biological processes is of interest in pharmacological studies.
Wirkmechanismus
Target of Action
The primary target of 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is the Sigma-1 receptor (σ1R) . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising drug target for pain management .
Mode of Action
7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one acts as a potent antagonist of the σ1R . It binds to the σ1R, inhibiting its activity and thereby modulating the function of the receptor .
Biochemical Pathways
Σ1r antagonists are known to enhance the analgesic effect of mu opioid receptor (mor) agonists without amplifying the adverse effects . This suggests that the compound may interact with the opioid signaling pathway.
Result of Action
The compound significantly enhances the antinociceptive effect of morphine and rescues morphine-induced analgesic tolerance . This suggests that it could have potential therapeutic applications in pain management and the prevention of opioid tolerance .
Zukünftige Richtungen
The compound “7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one” shows promise in the field of pain management . Its ability to enhance the antinociceptive effect of mu opioid receptor agonists and rescue morphine-induced analgesic tolerance suggests that it could be a valuable tool in the development of novel analgesics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(3-Bromophenyl)-5,8-diazaspiro[3One common synthetic route includes the cyclization of a suitable precursor under basic conditions, followed by bromination to introduce the bromophenyl moiety .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and purity, as well as the development of efficient purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can undergo nucleophilic substitution reactions.
Cyclization Reactions: The spirocyclic core can be formed through cyclization reactions involving suitable precursors.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Cyclization: Basic conditions, such as the use of sodium hydroxide or potassium carbonate, are often employed.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction can yield alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
2,6-Diazaspiro[3.4]octan-7-one Derivatives: These compounds share the spirocyclic core and have been studied for their sigma-1 receptor antagonistic properties.
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: These compounds also act as sigma-1 receptor antagonists and have similar biological activities.
Uniqueness: 7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one is unique due to the presence of the bromophenyl group, which can influence its binding affinity and selectivity for the sigma-1 receptor. This structural feature may enhance its biological activity and therapeutic potential compared to other similar compounds.
Eigenschaften
IUPAC Name |
6-(3-bromophenyl)-5,8-diazaspiro[3.4]octan-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c13-9-4-1-3-8(7-9)10-11(16)15-12(14-10)5-2-6-12/h1,3-4,7,10,14H,2,5-6H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSRQZQNXLVVJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC(C(=O)N2)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272755-87-9 |
Source


|
| Record name | 5,8-Diazaspiro[3.4]octan-6-one, 7-(3-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-87-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B572466.png)


![7-Bromothieno[3,2-d]pyrimidin-4-amine](/img/structure/B572470.png)

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B572472.png)






